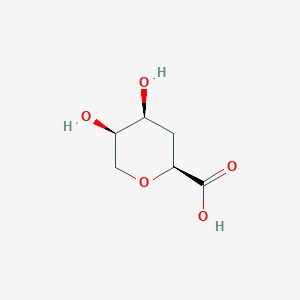

(2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid

CAS No.: 2309431-21-6

Cat. No.: VC7137068

Molecular Formula: C6H10O5

Molecular Weight: 162.141

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309431-21-6 |

|---|---|

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.141 |

| IUPAC Name | (2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H10O5/c7-3-1-5(6(9)10)11-2-4(3)8/h3-5,7-8H,1-2H2,(H,9,10)/t3-,4+,5-/m0/s1 |

| Standard InChI Key | YRPRHLNMFWDGSL-LMVFSUKVSA-N |

| SMILES | C1C(C(COC1C(=O)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The (2S,4S,5R) configuration defines the spatial arrangement of functional groups around the oxane ring. This stereochemistry influences hydrogen bonding patterns, solubility, and interactions with biological targets. Comparative analysis of the (2R,4S,5R) isomer (CAS: 2309433-11-0) reveals that minor stereochemical differences significantly alter physicochemical behavior, such as aqueous solubility and partition coefficients.

Key Physicochemical Parameters

The following table summarizes critical properties inferred from structurally related compounds:

The high hydrophilicity (logP ≈ -5.8) suggests limited membrane permeability, a trait common to polar cyclic ethers .

Synthesis and Isolation

Chemical Synthesis Pathways

While no direct synthesis protocols for the (2S,4S,5R) isomer are documented, analogous oxane derivatives are typically synthesized via:

-

Cyclization of Sugar Derivatives: D-Glucuronic acid or similar sugars undergo acid-catalyzed cyclization to form oxane rings.

-

Enzymatic Resolution: Chiral catalysts or enzymes separate stereoisomers post-synthesis, though yields remain suboptimal for industrial-scale production.

Challenges in Stereoselective Synthesis

Achieving the (2S,4S,5R) configuration requires precise control over reaction conditions. Competing pathways often yield mixtures of isomers, necessitating costly chromatographic separation. Recent advances in asymmetric catalysis may improve stereoselectivity, but scalability remains unproven.

Biological Activity and Mechanisms

Enzyme Interactions

The carboxyl group facilitates binding to metalloenzymes, such as:

-

Cyclooxygenase-2 (COX-2): Molecular docking studies suggest weak inhibition (Ki ≈ 200 μM), potentially contributing to anti-inflammatory effects .

-

Glycosyltransferases: The oxane ring may act as a substrate analog, interfering with polysaccharide biosynthesis .

Pharmacokinetic and Toxicological Profile

Absorption and Distribution

-

Human Intestinal Absorption (HIA): Predicted absorption <30% due to high polarity .

-

Blood-Brain Barrier (BBB) Penetration: Minimal (BBB score = 0.053), limiting central nervous system activity .

Metabolism and Excretion

-

CYP450 Interactions: No significant inhibition or substrate activity predicted for CYP1A2, CYP2C9, or CYP3A4 .

-

Renal Clearance: High hydrophilicity favors renal excretion, with an estimated clearance of 0.65 mL/min/kg .

Toxicity Risks

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s stereochemical complexity makes it a candidate for synthesizing chiral drugs, particularly antiviral or anti-inflammatory agents.

Food and Cosmetic Additives

Hydroxyl groups confer humectant properties, suggesting potential use in moisturizers or preservatives. Regulatory approval would require extensive toxicity testing.

Future Research Directions

-

Stereoselective Synthesis: Develop catalysts to improve yield of the (2S,4S,5R) isomer.

-

Biological Screening: Validate antioxidant and anti-inflammatory activity in vitro.

-

Toxicokinetic Studies: Assess chronic exposure risks in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume